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Compound of Interest

Compound Name: Sucrose myristate

Cat. No.: B1593480 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sucrose myristate
as a versatile and effective emulsifier in the formulation of both cosmetic and food-grade

emulsions. Detailed protocols for the preparation and evaluation of these emulsions are

provided to facilitate research and development.

Introduction to Sucrose Myristate
Sucrose myristate is a non-ionic surfactant belonging to the sucrose ester family. It is

synthesized by esterifying sucrose with myristic acid, a saturated fatty acid derived from

vegetable sources. This structure imparts an amphiphilic nature to the molecule, with the

sucrose head being hydrophilic and the myristic acid tail being lipophilic. This dual

characteristic allows sucrose myristate to effectively reduce the interfacial tension between oil

and water, enabling the formation of stable emulsions.[1][2][3]

Key Properties and Functions:

Emulsifying Agent: Forms stable oil-in-water (O/W) and water-in-oil (W/O) emulsions.[4]

Skin Conditioning Agent: In cosmetics, it helps to maintain the skin in good condition by

softening and smoothing it.[4]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1593480?utm_src=pdf-interest
https://www.benchchem.com/product/b1593480?utm_src=pdf-body
https://www.benchchem.com/product/b1593480?utm_src=pdf-body
https://www.benchchem.com/product/b1593480?utm_src=pdf-body
https://www.benchchem.com/product/b1593480?utm_src=pdf-body
https://assemblingsugars.fr/sucrose-esters/the-hlb-of-sucrose-esters/
https://arxiv.org/pdf/2505.05535
https://www.e3s-conferences.org/articles/e3sconf/pdf/2023/10/e3sconf_iseprolocal2023_04014.pdf
https://www.sisterna.com/food/sucrose-esters-for-food/
https://www.sisterna.com/food/sucrose-esters-for-food/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593480?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Surfactant: Reduces the surface tension of formulations, aiding in the even distribution of the

product during application.

Mildness: Known for its gentle and non-irritating properties, making it suitable for sensitive

skin formulations.

Biodegradability: Derived from renewable resources and is biodegradable.[2]

Physicochemical Properties and Regulatory Status
Sucrose myristate's functionality is largely determined by its Hydrophilic-Lipophilic Balance

(HLB) value. The HLB scale helps in selecting the right emulsifier for a specific type of

emulsion. Emulsifiers with a higher HLB are more hydrophilic and are suitable for O/W

emulsions, while those with a lower HLB are more lipophilic and are used for W/O emulsions.

[5][6] The HLB value of sucrose esters is influenced by the degree of esterification and the fatty

acid chain length; sucrose laurates are generally more hydrophilic than myristates, which are in

turn more hydrophilic than stearates.[1]

Regulatory Information:

Sucrose esters of fatty acids are generally recognized as safe (GRAS) for use as food additives

by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[7] In cosmetics,

they are also considered safe for use in the concentrations and applications described in safety

assessments.[8][9]

Application in Cosmetic Formulations
Sucrose myristate is a valuable ingredient in a wide range of cosmetic products due to its

emulsifying, skin-conditioning, and mild cleansing properties. It is particularly well-suited for

natural and gentle formulations.

Oil-in-Water (O/W) Emulsions (e.g., Lotions, Creams)
Sucrose myristate with a higher HLB value is effective in creating stable O/W emulsions,

which are common in hydrating lotions and creams.

Table 1: Influence of Sucrose Myristate Concentration on O/W Emulsion Properties

(Illustrative Data)
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Sucrose
Myristate
Concentrati
on (% w/w)

Oil Phase
Concentrati
on (% w/w)

Homogeniz
ation
Pressure
(MPa)

Mean
Droplet Size
(D[10][11],
µm)

Viscosity
(mPa·s)

Stability
Assessmen
t (30 days
@ 25°C)

2 20 10 5.2 1500

Slight

creaming

observed

6 20 10 2.8 3200
Stable, no

separation

10 20 10 1.5 5500

Highly stable,

uniform

consistency

6 20 20 1.9 3500
Stable, no

separation

Note: This table is a representation of expected trends based on available data for similar

sucrose esters. Actual values will vary depending on the specific oil phase, other ingredients,

and processing conditions.[11][12][13][14]

Experimental Protocol: Preparation of an O/W Cosmetic Cream

This protocol outlines the steps for creating a basic oil-in-water cream using sucrose
myristate as the primary emulsifier.

Materials:

Oil Phase:

Caprylic/Capric Triglyceride: 15.0% w/w

Cetearyl Alcohol: 3.0% w/w

Sucrose Myristate (high HLB): 5.0% w/w

Water Phase:
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Deionized Water: 75.5% w/w

Glycerin: 1.0% w/w

Xanthan Gum: 0.2% w/w

Cool-Down Phase:

Preservative (e.g., Phenoxyethanol): 0.3% w/w

Fragrance: q.s.

Procedure:

Preparation of Phases:

In a suitable vessel, combine all ingredients of the oil phase.

In a separate vessel, disperse the xanthan gum in glycerin to form a slurry, then add this to

the deionized water. This is the water phase.

Heating: Heat both the oil and water phases separately to 75-80°C with gentle stirring until

all components are melted and uniform.

Emulsification: Slowly add the oil phase to the water phase while homogenizing at a

moderate speed (e.g., 5000 rpm) using a high-shear homogenizer.

Homogenization: Continue homogenization for 3-5 minutes to ensure a fine and uniform

emulsion.

Cooling: Begin cooling the emulsion while stirring gently with a propeller mixer.

Addition of Cool-Down Phase: Once the emulsion has cooled to below 40°C, add the

preservative and fragrance.

Final Mixing: Continue gentle stirring until the cream is uniform and has reached room

temperature.

Workflow for O/W Cosmetic Cream Preparation
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Oil Phase Preparation Water Phase Preparation

Combine Caprylic/Capric Triglyceride,
Cetearyl Alcohol, Sucrose Myristate

Heat to 75-80°C

Emulsification:
Slowly add Oil Phase to Water Phase

with High-Shear Homogenization

Disperse Xanthan Gum in Glycerin,
add to Deionized Water

Heat to 75-80°C

Continue Homogenization
(3-5 minutes)

Cool to < 40°C
with Gentle Stirring

Add Preservative
and Fragrance

Final Gentle Mixing
 to Room Temperature

O/W Cream

Click to download full resolution via product page

Caption: Workflow for O/W Cosmetic Cream Preparation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b1593480?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593480?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Application in Food Formulations
In the food industry, sucrose esters like sucrose myristate are utilized for their emulsifying and

stabilizing properties in a variety of products, including dairy alternatives, sauces, and baked

goods.[3][15] They contribute to a desirable texture and mouthfeel.

Water-in-Oil (W/O) Emulsions (e.g., Low-Fat Spreads)
For W/O emulsions, a sucrose myristate with a low HLB value would be more suitable. It can

be used in combination with other stabilizers like waxes to create stable low-fat spreads.

Table 2: Properties of a W/O Emulsion with Sucrose Ester and Beeswax

Sucrose
Ester
Concentrati
on (% w/w)

Beeswax
Concentrati
on (% w/w)

Water
Content (%
w/w)

Mean
Droplet Size
(µm)

Viscosity
(Pa·s at 1
s⁻¹)

Stability (30
days @
5°C)

1.5 0.5 40 1-2 ~400 Stable

1.5 0.5 60 2-5 ~2500 Stable

Data adapted from a study on sucrose ester and beeswax emulsions.[5][16]

Experimental Protocol: Preparation of a W/O Food Emulsion

This protocol describes the preparation of a stable water-in-oil emulsion suitable for

applications like low-fat spreads.

Materials:

Oil Phase:

Rapeseed Oil: 58.0% w/w

Sucrose Myristate (low HLB): 1.5% w/w

Beeswax: 0.5% w/w
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Water Phase:

Water: 40.0% w/w

Procedure:

Preparation of Phases:

In a vessel, combine the rapeseed oil, sucrose myristate, and beeswax to form the oil

phase.

The water constitutes the water phase.

Heating: Heat both the oil phase and the water phase separately to above 80°C.

Pre-emulsification: Add the heated water phase to the heated oil phase while stirring with a

magnetic stirrer at 1000 rpm for 5 minutes.

Homogenization: Homogenize the crude emulsion using a high-shear disperser (e.g., Ultra-

Turrax) at 11,000 rpm for 3 minutes.

Cooling and Storage: Cool the resulting emulsion and store at 5°C.

Workflow for W/O Food Emulsion Preparation
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Oil Phase Preparation Water Phase Preparation

Combine Rapeseed Oil,
Sucrose Myristate, and Beeswax

Heat to > 80°C

Pre-emulsification:
Add Water Phase to Oil Phase

with Magnetic Stirring (1000 rpm, 5 min)

Water

Heat to > 80°C

High-Shear Homogenization
(11,000 rpm, 3 min)

Cool and Store at 5°C

W/O Emulsion

Click to download full resolution via product page

Caption: Workflow for W/O Food Emulsion Preparation.

Emulsion Stability Testing
Ensuring the long-term stability of an emulsion is critical. The following are standard protocols

for evaluating the stability of cosmetic and food emulsions.

Table 3: Common Stability Tests for Emulsions
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Test Procedure Acceptance Criteria

Accelerated Aging

(Temperature)

Store samples at elevated

temperatures (e.g., 40°C,

45°C, 50°C) for a set period

(e.g., 1-3 months).

No significant changes in color,

odor, pH, viscosity, or phase

separation compared to a

control sample at room

temperature.

Freeze-Thaw Cycling

Subject samples to alternating

cycles of freezing (e.g., -10°C

for 24 hours) and thawing

(room temperature for 24

hours) for at least 3 cycles.

No signs of phase separation,

crystallization, or significant

changes in texture.

Centrifugation

Centrifuge the emulsion (e.g.,

at 3000 rpm for 30 minutes) to

accelerate gravitational

separation.

No visible creaming or

sedimentation.

Microscopic Examination

Observe the emulsion under a

microscope to assess droplet

size and distribution over time.

No significant increase in

average droplet size or signs

of coalescence.

Particle Size Analysis

Use a particle size analyzer to

quantitatively measure

changes in droplet size

distribution over the stability

study period.

Minimal change in the mean

particle size and polydispersity

index.

Experimental Protocol: Accelerated Stability Testing

Sample Preparation: Prepare a sufficient quantity of the emulsion and package it in the

intended final packaging as well as in inert glass containers.

Initial Analysis (Time Zero): Perform a full analysis of the emulsion at the beginning of the

study, including visual appearance, pH, viscosity, and particle size. This serves as the

baseline.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593480?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Storage Conditions: Place the packaged samples in stability chambers at various conditions,

such as:

Room Temperature (25°C)

Elevated Temperature (40°C or 45°C)

Freeze-Thaw Cycling (-10°C to 25°C)

Evaluation Intervals: At predetermined time points (e.g., 1 week, 1 month, 3 months), remove

samples from each storage condition and allow them to equilibrate to room temperature.

Analysis: Repeat the full analysis performed at time zero and compare the results to the

baseline and the room temperature control.

Workflow for Emulsion Stability Testing
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Storage Conditions

Prepare Emulsion Batch
and Package Samples

Initial Analysis (Time Zero):
- Visual Appearance

- pH
- Viscosity

- Particle Size

Room Temperature
(25°C)
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(40°C / 45°C)

Freeze-Thaw Cycling
(-10°C to 25°C)
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Repeat Initial Analysis
 on Stored Samples

Compare Results to Time Zero
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Caption: Workflow for Emulsion Stability Testing.

Conclusion
Sucrose myristate is a highly effective and versatile emulsifier for a broad range of cosmetic

and food applications. Its natural origin, mildness, and favorable regulatory profile make it an
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attractive choice for formulators. By carefully selecting the appropriate HLB value and

optimizing formulation and processing parameters, researchers and developers can create

stable, high-quality emulsions with desirable sensory characteristics. The protocols and data

presented in these notes serve as a valuable starting point for the successful application of

sucrose myristate in emulsion technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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